Lipophilicity (XLogP3-AA) of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde vs. 2-p-Tolyl and 2-Phenyl Analogs
The computed XLogP3-AA of 2-biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is 6.4, substantially higher than the analogous 2-p-tolyl derivative (LogP = 4.27) and the 2-phenyl derivative (LogP ≈ 3.5–4.0, estimated from fragment-based calculations) [1]. This ΔLogP of ≥ 2.1 units corresponds to an approximately 100-fold difference in octanol-water partition coefficient, directly translating to enhanced membrane permeability but also altered solubility and protein-binding profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.4 (PubChem computed) |
| Comparator Or Baseline | 2-p-Tolyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde: LogP = 4.27 (Chemsrc); 2-Phenyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: estimated LogP ~3.5–4.0 |
| Quantified Difference | ΔLogP ≥ 2.1 (target vs. 2-p-tolyl); >100-fold difference in partition coefficient |
| Conditions | Computed XLogP3-AA (PubChem) and experimentally derived LogP (Chemsrc) |
Why This Matters
Lipophilicity differences of this magnitude directly influence membrane penetration, oral bioavailability potential, and CNS exposure—critical selection criteria for lead compound screening and structure–activity relationship (SAR) campaigns.
- [1] PubChem Compound Summary for CID 2756681, XLogP3-AA = 6.4. National Center for Biotechnology Information (2025). View Source
- [2] Ewida MA, et al. Nanomolar potency of imidazo[2,1-b]thiazole analogs as indoleamine 2,3-dioxygenase inhibitors. Arch Pharm (Weinheim). 2021. PMID: 33415702. View Source
